molecular formula C20H15Cl2N3O2S B3134993 N-(1-benzyl-1H-1,3-benzimidazol-2-yl)-2,5-dichlorobenzenesulfonamide CAS No. 400085-47-4

N-(1-benzyl-1H-1,3-benzimidazol-2-yl)-2,5-dichlorobenzenesulfonamide

Cat. No.: B3134993
CAS No.: 400085-47-4
M. Wt: 432.3 g/mol
InChI Key: JZICJMZONHRNDY-UHFFFAOYSA-N
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Description

N-(1-benzyl-1H-1,3-benzimidazol-2-yl)-2,5-dichlorobenzenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzimidazole core, a benzyl group, and a dichlorobenzenesulfonamide moiety, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-1H-1,3-benzimidazol-2-yl)-2,5-dichlorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzimidazole core. This is followed by the introduction of the benzyl group and the dichlorobenzenesulfonamide moiety. Common reagents used in these reactions include benzimidazole, benzyl chloride, and 2,5-dichlorobenzenesulfonyl chloride. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-1H-1,3-benzimidazol-2-yl)-2,5-dichlorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions may result in the formation of new derivatives with different functional groups.

Scientific Research Applications

N-(1-benzyl-1H-1,3-benzimidazol-2-yl)-2,5-dichlorobenzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-1,3-benzimidazol-2-yl)-2,5-dichlorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1-benzyl-1H-1,3-benzimidazol-2-yl)-2,5-dichlorobenzenesulfonamide include:

  • N-(1-benzyl-1H-1,3-benzimidazol-2-yl)-2,3-dichlorobenzenesulfonamide
  • N-(1-benzyl-1H-1,3-benzimidazol-2-yl)-2-nitrobenzenesulfonamide

Uniqueness

What sets this compound apart from similar compounds is its specific chemical structure, which may confer unique properties and activities. For example, the presence of the 2,5-dichlorobenzenesulfonamide moiety may enhance its biological activity or alter its reactivity in chemical reactions compared to other similar compounds.

Properties

IUPAC Name

N-(1-benzylbenzimidazol-2-yl)-2,5-dichlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2N3O2S/c21-15-10-11-16(22)19(12-15)28(26,27)24-20-23-17-8-4-5-9-18(17)25(20)13-14-6-2-1-3-7-14/h1-12H,13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZICJMZONHRNDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(1-benzyl-1H-1,3-benzimidazol-2-yl)-2,5-dichlorobenzenesulfonamide
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N-(1-benzyl-1H-1,3-benzimidazol-2-yl)-2,5-dichlorobenzenesulfonamide
Reactant of Route 3
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N-(1-benzyl-1H-1,3-benzimidazol-2-yl)-2,5-dichlorobenzenesulfonamide
Reactant of Route 4
N-(1-benzyl-1H-1,3-benzimidazol-2-yl)-2,5-dichlorobenzenesulfonamide
Reactant of Route 5
N-(1-benzyl-1H-1,3-benzimidazol-2-yl)-2,5-dichlorobenzenesulfonamide
Reactant of Route 6
N-(1-benzyl-1H-1,3-benzimidazol-2-yl)-2,5-dichlorobenzenesulfonamide

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